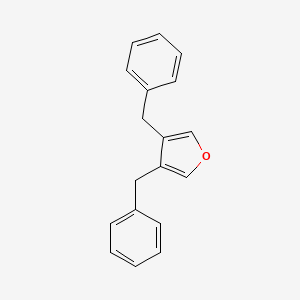

3,4-Bis(phenylmethyl)furan

Description

Historical Context and Evolution of Furan (B31954) Derivative Research

The journey into the world of furan chemistry began in 1780 when Carl Wilhelm Scheele first described 2-furoic acid. ijabbr.comnist.gov The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the important derivative furfural (B47365) is produced. ijabbr.comacs.org Furfural was first reported by Johann Wolfgang Döbereiner in 1831 and later characterized by John Stenhouse. ijabbr.comacs.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. ijabbr.com

The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still in use today for creating furan rings. The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, provides a route to furans from 1,4-dicarbonyl compounds. researchgate.netorganic-chemistry.org This acid-catalyzed cyclization of 1,4-diketones remains a valuable method for preparing substituted furans. researchgate.net Another classic approach is the Feist-Benary synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds to yield substituted furans. ijabbr.comresearchgate.net

The 20th and 21st centuries have witnessed an explosion in furan chemistry, driven by the discovery of numerous furan-containing natural products with a wide array of biological activities. nih.govresearchgate.net This has spurred the development of more sophisticated and regioselective synthetic strategies to access complex furan derivatives. organic-chemistry.org Modern methods often employ transition metal catalysis to construct the furan ring or to functionalize a pre-existing furan core, offering high efficiency and control over the substitution pattern. organic-chemistry.org The ongoing evolution of synthetic methodologies continues to expand the accessible chemical space of furan derivatives, enabling the exploration of their properties and potential applications.

Structural Significance of the Furan Heterocycle with Benzyl (B1604629) Substituents

The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. ijabbr.com Its aromaticity arises from the delocalization of six π-electrons: four from the two double bonds and two from one of the lone pairs on the oxygen atom, fulfilling Hückel's rule (4n+2 π electrons, where n=1). wisdomlib.org However, the aromaticity of furan is more modest compared to benzene (B151609), with a resonance energy of about 16 kcal/mol versus 36 kcal/mol for benzene. nist.gov This reduced aromatic character makes the furan ring more reactive than benzene in various chemical transformations. nist.gov

The oxygen heteroatom in the furan ring is electron-donating through resonance, which increases the electron density at the carbon atoms, particularly at the C2 and C5 positions. This makes the furan ring highly susceptible to electrophilic substitution reactions. ijabbr.com

In 3,4-Bis(phenylmethyl)furan, the two benzyl substituents are located at the C3 and C4 positions. This substitution pattern is less common than substitution at the more reactive C2 and C5 positions. The benzyl groups themselves are comprised of a phenyl ring attached to a methylene (B1212753) (-CH2-) group. Key structural and electronic implications of these substituents include:

Steric Hindrance: The benzyl groups are bulky and their presence at adjacent positions on the furan ring can influence the molecule's conformation and restrict the approach of reagents to the furan core.

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can subtly influence the reactivity of the furan ring.

Reactivity of the Benzylic Protons: The methylene protons of the benzyl groups are "benzylic" and are activated towards radical substitution and oxidation reactions due to the stability of the resulting benzylic radical.

The combination of the reactive furan core with the bulky and electronically active benzyl substituents at the 3 and 4 positions creates a unique chemical entity with potential for further functionalization at the furan ring, the phenyl rings, or the benzylic positions.

Scope and Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensive, the broader field of furan derivatives points towards several potential areas of investigation for this compound and its analogues. The furan nucleus is a key structural motif in a vast number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comresearchgate.netnih.govresearchgate.netwisdomlib.org

Potential research trajectories for this compound can be extrapolated from the known applications of other furan derivatives:

Medicinal Chemistry: Given the prevalence of the furan scaffold in pharmaceuticals, this compound could serve as a lead compound for the design and synthesis of new therapeutic agents. acs.orgwisdomlib.orgmdpi.com The lipophilic nature of the benzyl groups could influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Materials Science: Poly- and oligofurans are of interest for their potential applications in organic electronics. The extended π-system of this compound, with its two phenyl rings, could be a building block for larger conjugated systems with interesting photophysical properties.

Synthetic Chemistry: The development of efficient and selective synthetic routes to 3,4-disubstituted furans, including this compound, remains an active area of research. organic-chemistry.org Such methods are crucial for accessing these compounds for further study. The unique substitution pattern of this compound also makes it a valuable intermediate for the synthesis of more complex molecules.

Future research on this compound would likely involve the synthesis of a library of related compounds with varying substituents on the phenyl rings to establish structure-activity relationships. Detailed investigation of its biological activity and physical properties will be crucial in determining its potential for practical applications.

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

Disclaimer: The following data is predicted based on typical values for similar structures and has not been experimentally verified for this specific compound.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (Proton NMR) | δ ~ 7.2-7.4 ppm (m, 10H, Ar-H), δ ~ 6.9-7.1 ppm (s, 2H, furan H-2, H-5), δ ~ 3.6-3.8 ppm (s, 4H, -CH₂-) |

| ¹³C NMR (Carbon NMR) | δ ~ 140-142 ppm (furan C-2, C-5), δ ~ 138-140 ppm (Ar-C, quat.), δ ~ 128-129 ppm (Ar-CH), δ ~ 126-127 ppm (Ar-CH), δ ~ 125-126 ppm (Ar-CH), δ ~ 120-122 ppm (furan C-3, C-4), δ ~ 30-32 ppm (-CH₂-) |

| IR (Infrared) | ~3030 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1495, 1450 cm⁻¹ (Ar C=C stretch), ~1050-1250 cm⁻¹ (C-O-C stretch) |

| MS (Mass Spectrometry) | m/z = 248 (M⁺), 91 (tropylium ion, base peak) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

3,4-dibenzylfuran |

InChI |

InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

InChI Key |

VKMAQNCGOPSERO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=COC=C2CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Bis Phenylmethyl Furan and Analogous Furan Systems

Strategies for Furan (B31954) Ring Construction with Controlled Substitution Patterns

The controlled synthesis of polysubstituted furans, particularly those with a 3,4-disubstitution pattern, requires sophisticated synthetic strategies. researchgate.netacs.org The development of methods that allow for the precise placement of substituents on the furan ring is crucial for accessing target molecules with desired properties. researchgate.net

Cyclization Reactions in Furan Synthesis

Cyclization reactions are a cornerstone of furan synthesis, providing a direct route to the heterocyclic core. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic and widely used method for preparing furans. pharmaguideline.comorganic-chemistry.org The utility of this reaction has been enhanced by the development of new methods for synthesizing the requisite 1,4-dione precursors. organic-chemistry.org Other cyclization strategies include the ring expansion of alkynic oxiranes and the cycloaddition of oxazoles with acetylenic dienophiles. pharmaguideline.com

A notable approach to 3,4-disubstituted furans involves the use of versatile building blocks like 3,4-bis(tributylstannyl)furan and 3,4-bis(trimethylsilyl)furan (B8635768). rsc.orgacs.orgrsc.org These reagents can be prepared and subsequently functionalized through regiospecific ipso-displacement reactions. For instance, 3,4-bis(trimethylsilyl)furan can be converted to a boroxine (B1236090) derivative, which then undergoes Suzuki coupling reactions to introduce various substituents at the 3- and 4-positions. iupac.org

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper, Ruthenium, Gold, Platinum, Indium)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and furan synthesis is no exception. arkat-usa.orgresearchgate.net These methods often proceed under mild conditions and offer high levels of selectivity. arkat-usa.org

Palladium: Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. In furan synthesis, palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzo[b]furans. nih.gov Palladium catalysis is also employed in the annulation of alkenyl ethers and alkynyl oxime ethers to produce dihydrobenzofurans. rsc.org Additionally, palladium-catalyzed carboannulation of propargyl carbonates with nucleophiles offers a highly regio- and stereoselective synthesis of indene (B144670) and benzo[b]furan derivatives. nih.gov

Copper: Copper catalysts are effective in promoting the cycloisomerization of alkynyl ketones to form furans. arkat-usa.org Copper(I) iodide has been shown to catalyze the cyclization of various alkynyl ketones, including those with acid- or base-labile groups. arkat-usa.org Copper-catalyzed multicomponent reactions have also been developed for the synthesis of structurally diverse furan analogues. rsc.org Furthermore, copper-catalyzed allylic alkylation followed by cross-metathesis and intramolecular etherification provides a pathway to highly substituted chiral furans. rug.nl

Ruthenium: Ruthenium catalysts have been utilized in the synthesis of isotopomeric dihydro-2(3H)-furanones from diacids under deuterium (B1214612) pressure. nih.govacs.org This method was applied to the total synthesis of a deuterated lignan, matairesinol (B191791). nih.govacs.org

Gold: Gold catalysts, particularly AuCl3, are highly effective in the cyclization of propargyl ketones to furans, often proceeding at room temperature with high yields. arkat-usa.org Gold nanoparticles supported on titanium dioxide can also catalyze the cycloisomerization of conjugated allenones into furans. organic-chemistry.org Gold-catalyzed processes have also been employed in the synthesis of benzo[b]furan derivatives from 2-alkynylphenol starting materials. chim.it

Platinum: Platinum, alongside other metals like gold and ruthenium, is used in cycloisomerization reactions that can involve atom or group transpositions. researchgate.net

Indium: While less common, indium and other transition metals are continuously being explored for their potential in catalyzing furan synthesis. arkat-usa.org

| Catalyst | Reaction Type | Substrates | Products | Ref. |

| Palladium | Cross-coupling/Cyclization | o-Iodoanisoles, Terminal Alkynes | 2,3-Disubstituted Benzo[b]furans | nih.gov |

| Copper | Cycloisomerization | Alkynyl Ketones | 2,5-Disubstituted Furans | arkat-usa.org |

| Ruthenium | Reductive Cyclization | Diacids | Dihydro-2(3H)-furanones | nih.govacs.org |

| Gold | Cyclization | Propargyl Ketones | Furans | arkat-usa.org |

Multi-Component and Domino Reactions for Furan Core Assembly

Multi-component reactions (MCRs) and domino reactions offer an efficient and atom-economical approach to constructing complex molecules like furans in a single pot. rsc.orgmdpi.comwiley.comnih.gov These reactions involve the combination of three or more reactants to form a product that contains portions of all the starting materials. nih.gov

FeCl3 or MeSO3H can catalyze the reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols to generate diverse furan analogues. rsc.org Another example is the phosphine-mediated multicomponent reaction of terminal activated olefins and acyl chlorides or anhydrides to produce tri- or tetrasubstituted furans. mdpi.com Lipase-catalyzed one-pot sequential multicomponent reactions have also been developed for the synthesis of tetrasubstituted furans. mdpi.com These enzymatic methods offer advantages such as mild reaction conditions and environmental friendliness. mdpi.com

Stereoselective and Enantioselective Synthesis of Furan Derivatives

The synthesis of furan derivatives with controlled stereochemistry is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. anr.frbenthamdirect.combenthamscience.com

Diastereoselective Routes to Substituted Furanones and Tetrahydrofurans

Diastereoselective synthesis aims to control the formation of one diastereomer over others. Several strategies have been developed for the diastereoselective synthesis of substituted furanones and tetrahydrofurans. researchgate.netresearchgate.netrsc.org

One approach involves the photochemical [2+2] cycloaddition of chiral 2(5H)-furanones to alkenes. researchgate.netnih.gov This method has been used to synthesize functionalized cyclobutanes which can be further transformed into other molecules. nih.gov Tandem Prins and pinacol (B44631) rearrangements have been employed for the stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ols. rsc.org Additionally, multi-component tandem condensations can provide stereoselective access to complex furan-containing heterocycles. rsc.org For instance, the reaction of salicylaldehyde, malononitrile, and butenolides yields 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles with good diastereoselectivity. rsc.org

A general synthetic procedure for isotopomeric dihydro-2(3H)furanones has been developed using a ruthenium catalyst. nih.govacs.org This method was applied to the total synthesis of a hexadeuterated matairesinol lignan, 3,4-bis{[3-methoxy-4-(phenylmethoxy)phenyl]methyl}dihydro-2(3H)furanone-[7,7',8,8',9',9'-D6]. nih.govacs.org

| Method | Starting Materials | Product | Key Features | Ref. |

| Photochemical [2+2] Cycloaddition | Chiral 2(5H)-furanones, Alkenes | Functionalized Cyclobutanes | Diastereoselective | researchgate.netnih.gov |

| Tandem Prins/Pinacol Rearrangement | ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol, Aldehydes | Hexahydrofuro[3,4-b]furan-4-ols | Excellent diastereo- and enantio-selectivity | rsc.org |

| Multi-component Tandem Condensation | Salicylaldehyde, Malononitrile, Butenolides | 2-Amino-4-(2-furanone)-4H-chromene-3-carbonitriles | Syn-selective | rsc.org |

| Ruthenium-catalyzed Deuteration | Diacids, Deuterium gas | Deuterated Dihydro-2(3H)-furanones | Quantitative yield | nih.govacs.org |

Chirality Induction and Control in Furan Synthesis

The induction and control of chirality in furan synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials. anr.frbenthamdirect.comacs.org

A central-to-axial chirality conversion strategy has been developed for the enantioselective synthesis of furan atropisomers. acs.orgacs.org This method involves the oxidation of enantioenriched dihydrofuran precursors to generate axially chiral furans with high enantiopurity. acs.orgacs.org Organocatalysis plays a key role in this process, with bifunctional organocatalysts, such as those incorporating a squaramide moiety, proving to be highly efficient. acs.org

Copper(II)-phosphate catalysts have been shown to promote the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones and facilitate high levels of enantioselectivity in subsequent nucleophile attack. acs.org This catalytic system allows for the synthesis of highly substituted furans with excellent enantioselectivities. acs.org Another approach involves a copper-catalyzed allylic alkylation with Grignard reagents using a chiral ligand, which provides access to chiral 1,2-hydroxyalkyl moieties that can be converted into chiral furans. rug.nl

The use of carbohydrates as chiral pool precursors is another important strategy for the synthesis of chiral furans. benthamscience.comrsc.org This approach leverages the inherent chirality of sugars to produce enantiopure furan derivatives. rsc.org

Derivatization and Functionalization Strategies Post-Furan Ring Formation

Once the core furan ring system is established, subsequent derivatization and functionalization are critical for creating a diverse range of analogues with tailored properties. The inherent chemical nature of the furan ring, being an electron-rich aromatic system, dictates the strategies employed for its modification. However, the sensitivity of many furan derivatives to strong acids, oxidants, and high temperatures can limit the application of classical C-H functionalization methods. researchgate.net Consequently, a variety of specialized techniques have been developed to modify the furan nucleus after its initial formation. These strategies often involve either the direct functionalization of C-H bonds or the transformation of pre-installed functional groups.

The modification of complex natural products containing a furan ring often requires highly selective transformations due to the presence of multiple sensitive functional groups. nih.gov Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the diversification of furan-containing molecules. nih.gov The challenge lies in controlling the regioselectivity of these transformations, as the α-positions (C-2 and C-5) of the furan ring are typically more reactive than the β-positions (C-3 and C-4). acs.org

The introduction of a wide array of substituents onto a pre-formed furan ring is a cornerstone of analog synthesis. Methodologies to achieve this range from classical organometallic reactions to modern transition-metal-catalyzed cross-coupling and C-H activation techniques.

A highly effective strategy for creating unsymmetrically 3,4-disubstituted furans involves the use of a distannylated furan precursor. Specifically, the lithiation of 3,4-bis(tri-n-butylstannyl)furan via tin-lithium exchange generates 3-(tri-n-butylstannyl)-4-lithiofuran. rsc.org This intermediate reacts regiospecifically with a variety of electrophiles to yield monosubstituted 3-stannyl-4-substituted furans. The remaining stannyl (B1234572) group can then participate in palladium-catalyzed Stille coupling reactions to introduce a second, different substituent. rsc.org

| Electrophile | Reagent | Resulting Substituent at C-4 | Reference |

| Proton | H₂O | -H | rsc.org |

| Iodine | I₂ | -I | rsc.org |

| Aldehyde | PhCHO | -CH(OH)Ph | rsc.org |

| Acyl Chloride | PhCOCl | -COPh | rsc.org |

| Chloroformate | ClCO₂Me | -CO₂Me | rsc.org |

Table 1: Examples of Electrophiles Used in the Regiospecific Functionalization of 3-(Tri-n-butylstannyl)-4-lithiofuran. rsc.org

Transition-metal-catalyzed cross-coupling reactions are indispensable for introducing aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura coupling, for instance, has been successfully employed to synthesize 3,4-dibenzyl-furan-2(5H)-ones from 3,4-dibromo-furan-2(5H)-one and potassium benzyltrifluoroborates. researchgate.net This method demonstrates good yields for meta- and para-substituted benzyl (B1604629) groups. researchgate.net Similarly, borylated furans can serve as versatile precursors. A modular approach allows for the synthesis of a trisubstituted furylboronic acid pinacol ester, which can then undergo Suzuki coupling to introduce a fourth, diverse substituent. nih.govd-nb.info This strategy is compatible with numerous functional groups and heterocyclic rings. d-nb.info

| Furan Precursor | Coupling Partner | Catalyst System | Resulting Furan System | Reference |

| 3,4-Dibromo-furan-2(5H)-one | Potassium benzyltrifluoroborates | PdCl₂(dppf)₂ | 3,4-Symmetric dibenzyl-furan-2(5H)-ones | researchgate.net |

| 3-Borylated-2,4,5-triarylated furan | 1-Iodo-4-nitrobenzene | [(dppf)PdCl₂] | Tetrasubstituted (arylated) furan | nih.gov |

| 2'-Bromofraxinellone | Phenylboronic acid | Pd(dppf)Cl₂ | 2'-Phenylfraxinellone | nih.gov |

| 2',5'-Dibromofraxinellone | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 2',5'-Bis(phenylethynyl)fraxinellone | nih.gov |

Table 2: Examples of Cross-Coupling Reactions for Furan Derivatization.

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-installation of functional groups like halogens or boronates. researchgate.net However, these reactions often face challenges with less stable substrates like furans. researchgate.net Despite this, methods for the palladium-catalyzed direct alkylation of the furan ring have been developed, demonstrating the potential of this strategy. rsc.org

Controlling the position at which new functional groups are introduced is a significant challenge in furan chemistry. The α-positions (C-2 and C-5) are inherently more susceptible to electrophilic aromatic substitution and lithiation compared to the β-positions (C-3 and C-4). acs.org Therefore, achieving regioselective transformations, especially at the less reactive β-positions, requires specialized synthetic strategies.

One approach to overcome the natural reactivity pattern is to use directing groups. For example, the use of 2-arylsulfinyl furans allows for a sequential 2,3-difunctionalization. rsc.org The sulfinyl group directs an initial magnesiation to the C-2 position, and a subsequent sulfoxide-magnesium exchange can facilitate functionalization at the C-3 position. rsc.org

Another powerful method for achieving complete regioselectivity is the use of cobalt-catalyzed metalloradical cyclization. The reaction of α-diazocarbonyls with terminal alkynes, catalyzed by a cobalt(II) porphyrin complex, produces polyfunctionalized furans with defined regiochemistry under mild conditions. nih.gov This process exhibits high functional group tolerance, even accommodating unprotected aldehyde and hydroxyl groups. nih.gov

| Diazo Compound | Alkyne | Catalyst | Product | Yield | Reference |

| Ethyl 2-diazo-3-oxobutanoate | Phenylacetylene | [Co(P1)] | Ethyl 5-methyl-2-phenylfuran-3-carboxylate | 68% | nih.gov |

| Diethyl 2-diazomalonate | Phenylacetylene | [Co(P1)] | Diethyl 2-phenylfuran-3,5-dicarboxylate | 82% | nih.gov |

| 2-Diazo-1-phenylethanone | 4-Ethynylbenzonitrile | [Co(P1)] | 4-(5-Phenyl-2-benzoylfuran-3-yl)benzonitrile | 85% | nih.gov |

| Ethyl 2-diazo-4-oxobutanoate | 2-Formylphenylacetylene | [Co(P1)] | Ethyl 2-(2-formylphenyl)-5-methylfuran-3-carboxylate | 96% | nih.gov |

Table 3: Regioselective Furan Synthesis via Cobalt-Catalyzed Metalloradical Cyclization. nih.gov

Palladium-catalyzed C-H functionalization has also been optimized for regioselectivity. While many methods target the more acidic C-H bonds of electron-deficient heteroarenes, specific protocols have been developed for electron-rich furans. A palladium-catalyzed α-alkylation of furans using alkyl iodides has been reported, providing a direct route to α-substituted furans with good functional group compatibility, avoiding the need for strong bases and cryogenic temperatures often required for nucleophilic substitution pathways. rsc.org

Furthermore, transformations of existing substituents on the furan ring can be highly regioselective. The oxidation of furfuryl alcohols (the Achmatowicz reaction) or the oxidative cleavage of the furan ring are well-established transformations that have been widely used in the synthesis of complex molecules. researchgate.net These reactions demonstrate how the furan ring itself can act as a latent functional group, which is then transformed in a predictable, regioselective manner at a later synthetic stage.

Elucidation of Reaction Mechanisms Pertaining to 3,4 Bis Phenylmethyl Furan Synthesis and Reactivity

Mechanistic Pathways of Furan (B31954) Ring Formation

The synthesis of the furan nucleus, particularly with a 3,4-substitution pattern, can be achieved through various strategic approaches. The classical Paal-Knorr synthesis, for instance, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com More contemporary methods provide regioselective control, which is crucial for creating specifically substituted furans like 3,4-Bis(phenylmethyl)furan. iupac.orghud.ac.uk

The formation of a furan ring from an acyclic precursor necessitates passage through several key intermediates and transition states.

Paal-Knorr Synthesis : The mechanism begins with the protonation of one of the carbonyl groups of a 1,4-dicarbonyl precursor. This is followed by an intramolecular nucleophilic attack by the second carbonyl group, in its enol form, onto the protonated carbonyl. This cyclization step forms a five-membered hemiacetal intermediate (a dihydro-2,5-dihydroxyfuran derivative). Subsequent dehydration, involving the elimination of two water molecules, proceeds through further protonation and elimination steps, ultimately leading to the formation of the aromatic furan ring. pharmaguideline.com

Metal-Catalyzed Cycloisomerizations : Modern synthetic routes often employ metal catalysts to facilitate the cyclization of specifically designed precursors, such as 2-alkenyl-1,3-dicarbonyls or alkynyl ketones. rsc.orgacs.org For instance, in palladium-catalyzed aerobic cycloisomerization, the reaction proceeds through intermediates where the palladium catalyst coordinates with the substrate. acs.org Density Functional Theory (DFT) calculations have been used to investigate the reaction profiles, identifying key intermediates and the associated transition states, such as those involved in oxidative addition and reductive elimination steps. researchgate.net In some cases, oxametallacycle intermediates, like oxanickelacyclopentene, are proposed. researchgate.net

Synthesis from Silyl (B83357) or Stannyl (B1234572) Precursors : A viable route to 3,4-disubstituted furans involves the use of building blocks like 3,4-bis(trimethylsilyl)furan (B8635768) or 3,4-bis(tri-n-butylstannyl)furan. iupac.org The mechanism for introducing substituents relies on sequential lithiation followed by reaction with an electrophile. For example, a tin-lithium exchange reaction can be used to create a monolithiated furan intermediate. iupac.org This nucleophilic intermediate can then attack an electrophile, such as an aldehyde or ketone. A second, subsequent coupling reaction, often palladium-catalyzed, can then be used to introduce the second substituent. iupac.org

Catalysts are fundamental in modern furan synthesis, offering control over reaction rates, selectivity, and conditions.

Acid Catalysts : In the Paal-Knorr synthesis, non-aqueous acidic conditions are typically required to promote the cyclization and subsequent dehydration of the 1,4-diketone precursor. pharmaguideline.com Brønsted acids are also employed in cascade reactions, for example, in the synthesis of benzofurans from salicyl alcohols and furans, where the acid catalyzes both the formation of a key intermediate and its subsequent rearrangement. researchgate.net

Metal Catalysts : A wide array of metal catalysts are used in furan synthesis. hud.ac.uk

Palladium and Copper : These are extensively used in cross-coupling reactions to functionalize pre-formed furan rings or their precursors. derpharmachemica.com For instance, palladium catalysts are crucial for Suzuki coupling reactions involving boroxine (B1236090) precursors to form C-C bonds regioselectively. iupac.org Copper catalysts can facilitate intramolecular O-vinylation to form the furan ring. hud.ac.uk

Gold and Ruthenium : Gold catalysts have been used in the synthesis of furans from 1-oxiranyl-2-alkynyl esters. hud.ac.uk Ruthenium catalysts can be used in one-pot syntheses where two alkyne molecules and an alcohol are combined to form a furan. hud.ac.uk

Iron : Lewis acids like iron(III) chloride (FeCl₃) have been shown to be effective catalysts for the one-pot propargylation and cycloisomerization of 1,3-dicarbonyl compounds to yield tetrasubstituted furans. chemrxiv.org

The following table summarizes the roles of various catalysts in furan synthesis.

| Catalyst Type | Example(s) | Role in Reaction Mechanism |

| Brønsted Acids | H₂SO₄, TsOH | Protonation of carbonyls, facilitation of dehydration and rearrangement steps. pharmaguideline.comderpharmachemica.com |

| Lewis Acids | FeCl₃ | Activation of substrates in cycloisomerization reactions. chemrxiv.org |

| Palladium | Pd(PPh₃)₄ | Catalysis of cross-coupling reactions (e.g., Suzuki, Stille) for C-C bond formation. iupac.orgacs.org |

| Copper | Cu(I) salts | Co-catalyst in cross-coupling, catalysis of O-vinylation and cyclization. hud.ac.ukderpharmachemica.com |

| Gold | AuCl₃ | Catalysis of cyclization of alkynyl esters and other unsaturated precursors. hud.ac.uk |

| Ruthenium | Ru-based complexes | Catalysis of sequential reactions for one-pot furan synthesis from simple precursors. hud.ac.uk |

Reactivity Profiles of Furan and Benzyl-Substituted Furan Rings

The furan ring is an electron-rich aromatic system, a characteristic that dictates its reactivity. chemicalbook.com Its reactivity is significantly higher than that of benzene (B151609) towards electrophiles. chemicalbook.comnumberanalytics.com The presence of benzyl (B1604629) substituents at the 3- and 4-positions modifies this reactivity profile through steric and electronic effects.

Electrophilic Aromatic Substitution (EAS) : Furan readily undergoes EAS reactions such as nitration, halogenation, and acylation. pharmaguideline.comnumberanalytics.com The reaction is significantly faster than in benzene due to the electron-donating nature of the oxygen atom, which enriches the ring with π-electrons. chemicalbook.com Electrophilic attack preferentially occurs at the C2 and C5 positions (the α-carbons), as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.com In this compound, the C2 and C5 positions are unsubstituted and would be the primary sites for electrophilic attack. However, the bulky benzyl groups at the adjacent positions may exert some steric hindrance.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic substitution is generally difficult on the electron-rich furan ring, as the incoming nucleophile is repelled by the high electron density. edurev.inquimicaorganica.org Such reactions are typically impossible unless the ring is activated by potent electron-withdrawing groups, such as a nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex. edurev.inquimicaorganica.org Halofurans are more reactive towards nucleophiles than the parent furan. pharmaguideline.com Therefore, this compound itself is not expected to be reactive towards nucleophilic aromatic substitution.

The aromaticity of furan is relatively modest, making the ring susceptible to opening and rearrangement under various conditions. chemicalbook.com

Acid-Catalyzed Ring-Opening : In the presence of aqueous acid, furans can undergo ring-opening. acs.org The mechanism is initiated by the protonation of the furan ring, with protonation at the α-carbon (C2/C5) being the rate-limiting step. acs.org This forms a carbocation that is then attacked by a nucleophile like water, leading to intermediates such as 2,5-dihydro-2-furanol. Subsequent protonation of the ring oxygen and C-O bond cleavage results in the formation of an acyclic 1,4-dicarbonyl compound. acs.org

Piancatelli Rearrangement : This rearrangement involves the conversion of a 2-furylcarbinol into a 4-hydroxycyclopentenone in an acidic medium. acs.orgchim.it Aza-Piancatelli reactions, which use amines, proceed via a multistep mechanism involving nucleophilic attack of the amine, a proton transfer, and a C-O bond-breaking ring-opening step. acs.orgnih.gov The large conjugation in the resulting open-chain molecule is a key driving force. acs.org Interestingly, studies have shown that 3,4-disubstituted furans can be unreactive in the aza-Piancatelli reaction, suggesting that the substitution pattern significantly influences this transformation. acs.orgunirioja.es

Achmatowicz Rearrangement : This reaction is an oxidative ring expansion of furfuryl alcohols into dihydropyranones. chim.itthieme-connect.com The mechanism can involve oxidation by agents like bromine in methanol, which proceeds through the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. chim.itthieme-connect.com Acidic hydrolysis then opens the ring to an acyclic dicarbonyl intermediate which subsequently cyclizes to the more stable six-membered dihydropyranone ring. chim.it

Metal-Catalyzed Rearrangements : The furan ring can be rearranged to other cyclic systems, such as cyclopentanone, over metal catalysts in the presence of hydrogen. researchgate.net The proposed mechanism involves the stabilization of a carbocation intermediate on the metal surface. researchgate.net Palladium catalysis can also induce the ring-opening of furans to yield α,β-unsaturated aldehydes and ketones. rsc.org

Furan rings are sensitive to oxidation, which can lead to either ring-retaining or ring-opened products depending on the oxidant and reaction conditions. researchgate.netthieme-connect.com

Radical-Initiated Oxidation : In the atmosphere, oxidation of furans can be initiated by hydroxyl (OH) radicals. acs.org The reaction typically starts with the addition of the OH radical to the C2 or C5 position, forming an adduct radical. This radical can then react in two main ways:

Ring-Retaining Pathway : The radical can be trapped by molecular oxygen (O₂) and converted into products like 5-hydroxy-2-furanone. acs.org

Ring-Opening Pathway : The initial adduct radical can undergo a rapid C-O bond cleavage, leading to ring-opened radicals that react further with O₂ to form unsaturated 1,4-dicarbonyl compounds. acs.org

Metal-Catalyzed Oxidation : The vapor-phase oxidation of furan over a vanadium-based catalyst is an industrial process to produce maleic anhydride. The proposed mechanism involves the formation of an endoperoxide intermediate, which is then further oxidized. researchgate.net For substituted furans, the substituents are often oxidized first and may be cleaved before the ring itself is oxidized. researchgate.net

Singlet Oxygen Oxidation : Furan can react with singlet oxygen in a [4+2] cycloaddition reaction to form an unstable endoperoxide. rsc.org This intermediate can then be converted to other products. This pathway is a key step in certain synthetic transformations, such as the conversion of furylcarbinols to pyranones. thieme-connect.com

Peroxy Acid Oxidation : Oxidants like meta-chloroperbenzoic acid (m-CPBA) can also oxidize furans, often leading to ring-opening. pharmaguideline.com The reaction can proceed through an epoxide intermediate. rsc.org

The following table provides a comparative overview of the reactivity of the furan ring.

| Reaction Type | Key Mechanistic Features | Typical Products | Influence of Benzyl Substituents |

| Electrophilic Substitution | Attack at C2/C5 via stabilized cationic intermediate. chemicalbook.com | 2- and/or 5-substituted furans. pharmaguideline.com | Directs attack to C2/C5; may cause steric hindrance. |

| Nucleophilic Substitution | Requires strong electron-withdrawing groups to stabilize anionic intermediate. edurev.inquimicaorganica.org | Substituted furans (if activated). | Unlikely to promote this reaction; ring remains electron-rich. |

| Acid-Catalyzed Ring Opening | Protonation at C2, nucleophilic attack, and cleavage of ring C-O bond. acs.org | Acyclic 1,4-dicarbonyl compounds. acs.org | Substituents may influence stability of intermediates. |

| Oxidative Transformation | Formation of endoperoxides (with ¹O₂ or V₂O₅) or radical adducts (with OH•). researchgate.netacs.org | Maleic anhydride, 1,4-dicarbonyls, furanones. researchgate.netacs.org | Benzyl groups are also susceptible to oxidation, potentially complicating reaction outcomes. |

Advanced Spectroscopic Characterization in the Context of 3,4 Bis Phenylmethyl Furan Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 3,4-Bis(phenylmethyl)furan, providing detailed information about the chemical environment of each proton and carbon atom.

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of one-dimensional and multi-dimensional NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the benzylic methylene (B1212753) protons, and the protons of the two phenyl rings. The furan protons (H-2 and H-5) would appear as a singlet in the aromatic region, while the benzylic protons (CH₂) would also present as a singlet. The phenyl group protons would exhibit complex multiplets.

The ¹³C NMR spectrum provides the number of unique carbon environments. oregonstate.edu Key signals include those for the furan ring carbons (C-2/C-5 and C-3/C-4), the benzylic carbon, and the carbons of the phenyl rings (ipso, ortho, meta, para).

Multi-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the molecular skeleton. columbia.edu

HSQC correlates protons to their directly attached carbons (¹JCH). columbia.edu This allows for the direct assignment of protonated carbons, such as linking the benzylic proton signal to the benzylic carbon signal.

HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.eduipb.pt This is crucial for piecing together the molecular fragments. For instance, the benzylic protons would show an HMBC correlation to the furan carbons at positions 3 and 4, as well as to the ipso-carbon of the phenyl ring, confirming the benzyl-furan connectivity. Similarly, the furan protons (H-2/H-5) would show correlations to the adjacent furan carbons and the benzylic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Furan H-2, H-5 | ~7.1 | ~140 | C-3, C-4, C-5/C-2 |

| Furan C-2, C-5 | - | ~140 | - |

| Furan C-3, C-4 | - | ~124 | - |

| Benzylic CH₂ | ~3.9 | ~30 | C-3, C-4, C-1' |

| Phenyl C-1' (ipso) | - | ~139 | - |

| Phenyl H-2', H-6' (ortho) | ~7.3 (multiplet) | ~129 | C-4', C-6'/C-2', Benzylic C |

| Phenyl H-3', H-5' (meta) | ~7.2 (multiplet) | ~128 | C-1', C-5'/C-3' |

| Phenyl H-4' (para) | ~7.1 (multiplet) | ~126 | C-2', C-6' |

Dynamic NMR (DNMR) studies can provide information on the energetic barriers to bond rotation. iau.iracs.org For this compound, rotation around the single bonds connecting the furan ring to the benzylic carbons and the benzylic carbons to the phenyl rings can lead to different conformations. While these rotations are typically fast at room temperature, variable-temperature NMR experiments could potentially "freeze out" distinct rotamers at low temperatures, allowing for the study of conformational preferences and the quantification of rotational energy barriers. acs.org The study of conformational isomers is crucial for understanding structure-property relationships. lumenlearning.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Structural Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within the molecule.

FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds. Key absorptions for this compound would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methylene bridges just below 3000 cm⁻¹, and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. Vibrations specific to the furan ring, such as C-O-C stretching, are also expected. udayton.edu

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would effectively probe the C=C bonds of the phenyl and furan rings, providing complementary information to the FT-IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | FT-IR, Raman |

| Furan Ring Breathing | ~1500 - 1380 | FT-IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | FT-IR |

| Furan C-O-C Asymmetric Stretch | ~1150 - 1050 | FT-IR |

| C-H Out-of-Plane Bending | 900 - 675 | FT-IR |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₁₈H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙), expected at m/z ≈ 248.1201.

Electron impact (EI) ionization would induce fragmentation. The most characteristic fragmentation pathway for benzyl-substituted compounds involves the cleavage of the benzylic C-C bond. researchgate.netimreblank.ch This would lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium (B1234903) ion at m/z 91 , often representing the base peak in the spectrum. Other potential fragments could arise from the loss of a hydrogen atom ([M-1]⁺) or the loss of a phenyl radical ([M-77]⁺).

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. For this compound, an X-ray crystal structure would confirm the planarity of the furan ring and elucidate the solid-state conformation, including the rotational orientation (dihedral angles) of the two phenylmethyl substituents relative to the central furan core. clockss.org This information is invaluable for understanding intermolecular interactions, such as π-stacking, in the solid state.

Computational Chemistry and Theoretical Studies of 3,4 Bis Phenylmethyl Furan

Quantum Chemical Methodologies for Molecular System Analysis

Quantum chemical methods are fundamental to understanding the behavior of molecules. These computational techniques solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecular system. For a molecule like 3,4-Bis(phenylmethyl)furan, these methods can elucidate its three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry due to its favorable balance between accuracy and computational cost. globalresearchonline.net Instead of calculating the complex N-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. This approach is particularly effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing the electronic properties of furan (B31954) derivatives. globalresearchonline.netnih.gov

For a molecule such as this compound, a geometry optimization would typically be performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govidpublications.org This is often paired with a basis set such as 6-31G(d,p) or a larger one like cc-pVTZ to accurately describe the spatial distribution of electrons. globalresearchonline.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found. This would reveal the precise orientation of the two phenylmethyl (benzyl) groups relative to the central furan ring.

| Methodology | Common Examples | Primary Application |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0, M06-2X | Geometry optimization, electronic structure, thermochemistry. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, aug-cc-pVDZ | Define the atomic orbitals used to build molecular orbitals; larger sets provide higher accuracy. |

Ab Initio and Post-Hartree-Fock Approaches (e.g., MP2, Coupled Cluster)

Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters. The foundational ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation, leading to some inaccuracies.

To improve upon HF, post-Hartree-Fock methods are employed. These methods incorporate electron correlation, which is crucial for accurately describing molecular properties.

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to include electron correlation. MP2 calculations are often used to refine energies and geometries obtained from DFT or HF. For furan-containing systems, MP2 with basis sets like aug-cc-pVDZ has been successfully used to study intermolecular interactions. aip.org

Coupled Cluster (CC): Coupled Cluster methods are considered the "gold standard" in quantum chemistry for their high accuracy. Methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) can provide very precise energy and structural predictions. finechem-mirea.ru Due to their high computational cost, they are typically used for smaller molecules or to benchmark results from less expensive methods like DFT. finechem-mirea.ru For this compound, a CCSD(T) single-point energy calculation on a DFT-optimized geometry could provide a highly accurate electronic energy.

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, various descriptors can be calculated to understand the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. acadpubl.eumalayajournal.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap suggests the molecule is more reactive. nih.gov

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.0 to -6.0 | Electron-donating capability |

| LUMO | -1.0 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | ~4.0 | Chemical reactivity and kinetic stability |

Note: The values presented are illustrative and based on calculations of structurally related furan compounds. acadpubl.eumalayajournal.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eu It maps the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located around the electronegative oxygen atom in the furan ring and potentially above the π-faces of the aromatic rings. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms. nih.gov

MEP analysis provides a clear, qualitative picture of the charge distribution and is invaluable for understanding intermolecular interactions and reaction mechanisms. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It examines charge transfer and delocalization effects by quantifying the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org

The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction and greater delocalization. For this compound, NBO analysis would likely reveal strong hyperconjugative interactions, such as:

Interactions between the lone pair orbitals of the furan oxygen (donor) and the antibonding π* orbitals of the C-C bonds in the ring and benzyl (B1604629) groups (acceptor).

Interactions between the π orbitals of the furan ring and the π* orbitals of the phenyl rings, indicating delocalization across the entire conjugated system.

Prediction and Correlation of Spectroscopic Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of organic molecules. globalresearchonline.netmanchester.ac.ukq-chem.com These theoretical predictions, when correlated with experimental data, provide a detailed understanding of the molecular structure and electronic environment. For this compound, computational methods can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Experimental values are illustrative and not from a documented source)

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Furan-H (C2, C5) | 7.25 | 7.28 |

| Methylene-H (CH₂) | 3.95 | 3.98 |

| Phenyl-H (ortho) | 7.30 | 7.32 |

| Phenyl-H (meta) | 7.20 | 7.22 |

| Phenyl-H (para) | 7.15 | 7.18 |

| Furan-C (C2, C5) | 140.5 | 140.8 |

| Furan-C (C3, C4) | 125.0 | 125.3 |

| Methylene-C (CH₂) | 30.0 | 30.2 |

| Phenyl-C (ipso) | 138.0 | 138.5 |

| Phenyl-C (ortho) | 128.5 | 128.7 |

| Phenyl-C (meta) | 128.0 | 128.2 |

| Phenyl-C (para) | 126.0 | 126.3 |

Infrared (IR) Spectroscopy: Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in an IR spectrum. manchester.ac.uknih.gov For this compound, DFT calculations would predict characteristic stretching and bending frequencies for the C-H bonds of the furan and phenyl rings, the C-O-C stretching of the furan ring, and the vibrations of the C-C bonds. nih.gov A comparison of calculated and hypothetical experimental vibrational frequencies can aid in the structural confirmation of the molecule. Table 2 provides a representative set of such data.

Table 2: Hypothetical Predicted vs. Experimental IR Frequencies for Key Vibrational Modes of this compound (Note: Experimental values are illustrative and not from a documented source)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | **Hypothetical Experimental Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3050 - 3150 | 3065, 3120 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2860, 2925 |

| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | 1455, 1500, 1595 |

| C-O-C Stretch (Furan) | 1050 - 1150 | 1070 |

| C-H Bend (Aromatic) | 700 - 900 | 740, 850 |

Computational Investigations of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. rsc.org For this compound, theoretical studies could explore various reactions, including thermal decomposition, oxidation, and electrophilic substitution.

Thermal Decomposition: Studies on the thermal decomposition of furan and its derivatives have shown that reactions can proceed through complex pathways involving carbene intermediates or ring-opening isomerizations. ugent.beresearchgate.netkaust.edu.sarsc.org Quantum chemical calculations can be used to determine the activation barriers for different decomposition pathways, thereby predicting the most likely products at elevated temperatures. For this compound, the cleavage of the benzylic C-C bond would likely be a primary decomposition pathway due to the relative stability of the resulting benzyl radical.

Oxidation: The atmospheric and metabolic oxidation of furans is of significant interest. rsc.orgbohrium.comresearchgate.netacs.orgresearchgate.netnrel.gov Computational studies can model the reaction of this compound with various oxidizing agents, such as hydroxyl radicals or cytochrome P450 enzymes. bohrium.comresearchgate.netacs.org These calculations can identify the most susceptible sites for oxidation (e.g., the furan ring or the methylene (B1212753) bridges) and map out the reaction pathways leading to various oxidation products. The calculated energy barriers can provide estimates of the reaction rates.

A hypothetical reaction pathway for the oxidation of the furan ring is presented below, with computationally derived activation energies for analogous reactions.

Table 3: Hypothetical Activation Energies for a Proposed Oxidation Pathway of the Furan Ring in this compound (Note: Values are based on computational studies of similar furan derivatives and are for illustrative purposes)

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| 1 | Initial attack of an oxidant (e.g., •OH) on the furan ring | 5 - 10 |

| 2 | Formation of an epoxide intermediate | 15 - 20 |

| 3 | Ring opening to form a dicarbonyl compound | 10 - 15 |

Thermodynamic Parameter Calculation for Reaction Feasibility and Stability

Computational methods can accurately predict the thermodynamic properties of molecules, which are crucial for assessing their stability and the feasibility of chemical reactions. researchgate.netlibretexts.orgausetute.com.aunist.govengineeringtoolbox.comresearchgate.netcore.ac.ukmdpi.commdpi.com Key parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated using various theoretical models. ausetute.com.auengineeringtoolbox.com

For this compound, these calculations would involve optimizing the molecular geometry and performing frequency calculations at a chosen level of theory, such as G4 or CBS-QB3, which are known to provide accurate thermochemical data. rsc.org The calculated thermodynamic parameters can then be used to determine the equilibrium constants and spontaneity of reactions involving this compound.

The stability of this compound can be compared to its isomers or other related compounds by comparing their calculated enthalpies of formation. A lower enthalpy of formation generally indicates greater thermodynamic stability.

Table 4: Hypothetical Calculated Thermodynamic Parameters for this compound and a Positional Isomer at 298.15 K (Note: These values are illustrative and based on general trends for aromatic compounds)

| Compound | ΔHf° (kcal/mol) | ΔGf° (kcal/mol) | S° (cal/mol·K) |

| This compound | 45.0 | 85.0 | 120.0 |

| 2,5-Bis(phenylmethyl)furan | 42.5 | 82.5 | 118.0 |

These hypothetical data illustrate that computational chemistry can be used to assess the relative stabilities of isomers. In this example, 2,5-Bis(phenylmethyl)furan is predicted to be slightly more stable than the 3,4-isomer, which is a common trend in substituted furans due to electronic and steric factors.

Research Explores Diverse Applications of Furan Derivatives in Materials Science and Catalysis

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is the backbone of a versatile class of chemical compounds known as furan derivatives. Sourced increasingly from renewable biomass, these compounds are pivotal in the development of advanced materials and sophisticated catalytic systems. Researchers are harnessing the unique chemical and physical properties of the furan ring to create novel polymers, functional materials for electronic devices, and highly efficient catalysts for precise chemical synthesis. This article delves into the specific research applications of these compounds, focusing on their role in materials science and catalysis, with particular attention to the compound this compound.

Exploration of Biological Activity and Structure Activity Relationships Sar in Furan Chemistry

In Vitro Studies of Bioactive Properties of Furan-Containing Compounds

The furan (B31954) ring is a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netsmolecule.com

Investigation of Antimicrobial Action Mechanisms

Furan-containing compounds have been identified as a promising source of new antimicrobial agents, a critical need given the rise of antibiotic resistance. mdpi.com Studies have shown that synthetic furan derivatives possess antibacterial and antifungal effects. researchgate.netarchivepp.com For instance, compounds combining furan and 1,2,4-triazole (B32235) moieties have demonstrated positive antibacterial effects against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. archivepp.com

The mechanisms behind these antimicrobial actions are varied. Some furan derivatives function by inhibiting essential cellular processes. For example, certain compounds have been found to inhibit penicillin-binding protein 2a, a key factor in the resistance of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This inhibition can lead to a synergistic effect when the compound is combined with β-lactam antibiotics. mdpi.com Other potential mechanisms include targeting the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division, or disrupting the cytoplasmic membrane, which affects both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

Anti-inflammatory Pathway Modulation and Enzyme Inhibition Studies

Inflammation is a complex biological response, and its dysregulation is linked to numerous diseases. researchgate.net Furan derivatives have emerged as significant candidates for anti-inflammatory agents. nih.gov Their mechanisms often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes. rsc.org

One of the primary mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation. rsc.org Furan fatty acids (F-acids), found in sources like the green-lipped mussel, have shown potent anti-inflammatory activity, which may be attributed to the inhibition of lipid peroxidation, a critical event in inflammation. nih.gov

Furthermore, some furan-containing molecules have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.gov By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response. nih.gov

Table 1: Enzyme Inhibition by Furan and Related Heterocyclic Derivatives

| Compound Type | Target Enzyme/Pathway | IC50 / Activity | Source |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | COX-1 | 19.45 ± 0.07 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 23.8 ± 0.20 µM | rsc.org |

| Furan-carboxyl derivative | Tyrosinase | Competitive Inhibition | nih.gov |

| Pyrimidine-pyridine hybrid | COX-2 | 0.25 µM | rsc.org |

| Polysubstituted Pyridine Derivative | NF-κB Transcriptional Inhibition | 172.2 ± 11.4 nM | nih.gov |

This table presents data for various heterocyclic compounds, including furans, to illustrate common anti-inflammatory targets and potencies.

Cellular Interactions and Mechanisms of Cytotoxicity in Cancer Cell Lines

The search for novel anticancer agents is a major focus of pharmaceutical research, and furan derivatives have shown considerable promise. researchgate.net Various studies have demonstrated the cytotoxic effects of furan-containing compounds against a range of cancer cell lines. nih.gov

For example, a series of 3,5-bis(benzylidene)piperidin-4-ones, which are structurally related to curcumin, displayed selective toxicity for malignant cells over normal cell lines. nih.gov The introduction of an acryloyl group to the piperidone ring resulted in compounds with submicromolar CC50 values against cancer cell lines such as HSC-2 and HL-60. nih.gov Similarly, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shown potent antiproliferative activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com

The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death). mdpi.com Studies on furan-2(5H)-one derivatives indicated they could trigger apoptosis in colon cancer cells. mdpi.com Research on carboxyl-furan derivatives and their impact on melanoma cells suggests a potential link between their ability to inhibit the tyrosinase enzyme and their toxicity against B16F10 melanoma cells. nih.gov Furthermore, palladium complexes incorporating NNN-pincer ligands have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D), with evidence pointing to an intercalative mode of interaction with DNA. rsc.org

Table 2: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 / CC50 Value | Source |

|---|---|---|---|

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one analog | HSC-2, HL-60 | Submicromolar | nih.gov |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HCT-116 | 7.3 µM | mdpi.com |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | MCF-7 | 21.3 µM | mdpi.com |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3c) | HCT-116 | 3.9 µM | mdpi.com |

| Palladium Complex (5) | MCF-7 | < 5 µM | rsc.org |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure influences its biological activity. nih.gov For furan-based compounds, SAR analyses help in the rational design of more potent and selective therapeutic agents.

Influence of Substituent Nature and Position on Biological Activity

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Modifying these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

For instance, a study on furan derivatives as tyrosinase inhibitors found that carboxyl-furan derivatives exhibited better inhibitory activity than their keto-derivative counterparts. nih.gov In a series of cytotoxic 3,5-bis(benzylidene)piperidin-4-ones, the presence of a hydrophilic sulfonic acid group was found to be detrimental to potency. nih.gov The addition of different silyl (B83357) groups to mucobromic acid, which has a furan-2(5H)-one core, significantly impacted its anticancer activity, with all four novel silyl derivatives showing stronger antiproliferative effects than the parent compound. mdpi.com

In another example involving furanyl-1,3,4-oxadiazole derivatives, compounds with an unsubstituted phenyl group showed the highest activating effect on the tyrosinase enzyme, suggesting that the lack of substitution made it easier to bind to the enzyme's active site. nih.gov These findings underscore that even minor structural modifications can lead to substantial changes in biological outcomes, a key principle in drug optimization. nih.gov

Design Principles for Targeting Specific Biological Receptors or Enzymes

The design of molecules to target specific biological entities like G protein-coupled receptors (GPCRs) or enzymes is a cornerstone of rational drug design. nih.govrjraap.com The furan scaffold is a valuable building block in this process due to its structural and electronic characteristics. researchgate.net The furan-2-carbonyl group, for example, can enhance a molecule's hydrogen-bonding capacity and ability to engage in π-π stacking interactions, which are crucial for binding to biological targets.

Design strategies often focus on creating ligands with high affinity and selectivity. nih.gov For GPCRs, this can involve developing bivalent ligands that can span two receptor binding sites, potentially leading to enhanced potency. nih.gov For enzyme inhibitors, the design focuses on creating a structure that fits precisely into the enzyme's active site. rsc.org

The process involves identifying a lead compound and then systematically modifying its structure to improve its activity against the target while minimizing off-target effects. nih.gov For furan derivatives, this could mean altering the substituents at the 2, 3, 4, or 5 positions to optimize interactions with a specific receptor pocket or enzyme active site. researchgate.netnih.gov Computational methods, such as molecular docking, are often employed to predict how these structural changes will affect binding affinity, guiding the synthesis of the most promising candidates. nih.govrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-Bis(phenylmethyl)furan |

| 2-acetyl-furan |

| furfural-acetone |

| 2-furan-acrylic acid |

| 5-methyl-2-furan-acrylic acid |

| 1,4-Bis(furan-2-ylcarbonyl)piperazine |

| Furan fatty acids (F-acids) |

| N-(4-Chlorobenzyldine)-2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)furan-3-carbohydrazide |

| 3,5-bis(benzylidene)piperidin-4-ones |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one |

| Mucobromic acid |

| Curcumin |

| Pd(o-LMe)Cl |

| Pd(o-L'Me)Cl |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-6 (Interleukin-6) |

| Prostaglandins |

| Eicosapentaenoic acid (EPA) |

In Silico Approaches for SAR and Ligand-Target Binding Prediction

In modern drug discovery and chemical toxicology, in silico methods are indispensable for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR) before their actual synthesis and testing. nih.gov These computational approaches model the interactions between a ligand, such as a furan derivative, and its biological target, typically a protein or nucleic acid. nih.gov Methodologies like three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and machine learning models are employed to forecast binding affinity and potential biological effects. nih.govnih.gov

Molecular docking, for example, predicts the preferred orientation of a ligand when bound to a target, which helps in estimating the strength of the interaction. nih.gov Machine learning algorithms, particularly gradient boosting and deep learning models, can analyze large datasets of known ligands and their targets to predict the binding affinity of new compounds with high accuracy. nih.govarxiv.org These models can be made more interpretable by using techniques that highlight which specific structural features of the ligand are pivotal for the predicted potency. nih.gov The interaction between ligand substructures and the physicochemical properties of the target's binding site are considered key determinants of these interactions. nih.gov

While extensive in silico studies specifically targeting this compound are not widely available in the public domain, research on analogous bis-furan structures provides insight into how such analyses are performed. For instance, studies on bis-furan derivatives designed as transthyretin (TTR) stabilizers have utilized these predictive models. google.com Computational predictions suggested that metabolic modifications, such as the introduction of a hydroxyl group to the furan ring, could enhance binding to key residues like Ser-117 in the TTR protein. google.com Such insights are crucial for guiding the synthesis of more potent and selective compounds. google.com

Table 1: Examples of In Silico Methods in Ligand-Target Prediction

| Method | Description | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a target protein's binding site. | Predicting binding poses of furan derivatives in enzyme active sites. mdpi.com | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity, creating a predictive model. | Developing SAR for a series of inhibitors to optimize potency. nih.gov | nih.gov |

| Machine Learning Models | Uses algorithms to learn from existing data and predict the activity of new compounds. | Predicting ligand affinity for HIV-1 protease based on inhibitor-bound structures. nih.gov | nih.govarxiv.org |

| Fragment Interaction Models | Describes interactions based on ligand substructures and the properties of target binding sites. | Predicting unknown ligand-target interactions and providing chemical insights into the binding mechanism. nih.gov | nih.gov |

Biotransformation Pathways and Metabolite Reactivity

The biological effects of many furan-containing xenobiotics are not caused by the parent compound itself but by reactive metabolites formed during biotransformation. nih.gov The metabolic activation of the furan ring is a critical event that often dictates the compound's potential toxicity. nih.gov This process is primarily mediated by oxidative enzymes within the cell, leading to the generation of highly electrophilic intermediates. nih.gov

Enzymatic Oxidation of Furan Rings and Electrophilic Intermediate Formation

The primary pathway for the metabolic activation of the furan moiety is oxidation catalyzed by cytochrome P450 (P450) enzymes. nih.gov For the parent compound, furan, the primary enzyme responsible is P450 2E1. nih.gov The oxidation process is thought to proceed via one of two general mechanisms. nih.gov One mechanism involves the direct formation of an epoxide across one of the double bonds of the furan ring. nih.gov The alternative pathway involves the addition of the P450 iron-oxo species to the furan's π-system, which can then rearrange to form either the epoxide or a cis-enedione. nih.gov

The specific intermediate formed is influenced by the substituents on the furan ring, with increased substitution favoring epoxide formation. nih.gov In the case of unsubstituted furan, the initial product of P450-catalyzed oxidation is the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov Evidence suggests that for furan itself, BDA is the primary product rather than a stable epoxide intermediate. nih.gov These electrophilic metabolites are key to the subsequent biological activity, as their reactivity determines which cellular targets are affected. nih.gov A variety of enzymes, including oxidases and monooxygenases, are involved in the biotransformation of furan derivatives. mdpi.comresearchgate.net

Interaction with Cellular Nucleophiles (e.g., Proteins, DNA)

Once formed, the electrophilic intermediates from furan oxidation, such as epoxides or cis-enediones, readily react with cellular nucleophiles. nih.gov This covalent binding, or adduct formation, with macromolecules like proteins and DNA is considered a crucial trigger for the toxic effects associated with some furans. nih.gov The reactive metabolite of furan, BDA, is known to alkylate protein, polyamine, and DNA nucleophiles in laboratory settings. nih.gov

In studies involving furan exposure in rats, the level of protein adduct formation significantly surpasses the extent of DNA damage. nih.gov This suggests that the reactive metabolites preferentially target proteins. nih.gov The high reactivity of a metabolite like BDA may limit its ability to reach nuclear DNA in significant quantities, which could explain the lower levels of DNA adducts observed. nih.gov Sustained cytotoxicity resulting from the covalent binding of these metabolites to critical proteins is thought to be a key factor in the carcinogenicity of furan. nih.gov

To identify the specific targets of furan's reactive metabolites, proteomic studies have been conducted. In one such study, rats were administered radiolabeled furan, and liver proteins that became covalently modified were identified. nih.gov This research revealed that a significant number of proteins, primarily located in the cytosol and mitochondria, are targeted. nih.gov These proteins are involved in vital cellular processes, indicating that their functional impairment could lead to cell death. nih.gov

Table 2: Selected Protein Targets of Furan Metabolites Identified in Rat Liver

| Protein Name | Cellular Location | Function | Reference |

|---|---|---|---|

| Aldehyde dehydrogenase, mitochondrial | Mitochondrion | Detoxification, aldehyde metabolism | nih.gov |

| ATP synthase subunit beta, mitochondrial | Mitochondrion | ATP synthesis, energy production | nih.gov |

| Glutathione S-transferase Mu 2 | Cytosol | Detoxification, redox regulation | nih.gov |

| Heat shock protein 60 | Mitochondrion | Protein folding | nih.gov |

| Pyruvate carboxylase, mitochondrial | Mitochondrion | Glucose metabolism | nih.gov |

| Superoxide dismutase [Cu-Zn] | Cytosol | Redox homeostasis, defense against oxidative stress | nih.gov |

| Trifunctional enzyme subunit alpha, mitochondrial | Mitochondrion | Fatty acid β-oxidation | nih.gov |

Q & A

What are the common synthetic routes for 3,4-disubstituted furans like 3,4-Bis(phenylmethyl)furan, and how are reaction conditions optimized?

Basic Research Question

Synthesis of 3,4-disubstituted furans often involves cross-coupling reactions or functionalization of pre-functionalized furan precursors. A widely used method is the Suzuki-Miyaura coupling , where aryl boronic acids react with halogenated furans under palladium catalysis. For example, 3,4-bis(aryl) furans can be synthesized using 3,4-dihalofurans and substituted boronic acids in the presence of Pd(PPh₃)₄ and a base like Na₂CO₃ in THF/water . Another approach uses 3,4-bis(trimethylsilyl)furan as a starting material, where the silyl groups are replaced via regioselective electrophilic substitution or cross-coupling with organometallic reagents .

Optimization factors :

- Catalyst selection : Palladium complexes (e.g., PdCl₂(dppf)) improve coupling efficiency.

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Purification : Column chromatography (e.g., petroleum ether:ethyl acetate gradients) ensures high purity .

How are spectroscopic techniques employed to resolve structural ambiguities in this compound derivatives?

Basic Research Question

Structural characterization relies on ¹H/¹³C NMR , HRMS , and X-ray crystallography . For example:

- NMR : Chemical shifts for furan protons typically appear at δ 6.0–7.5 ppm, with coupling constants (J = 1.5–3.0 Hz) confirming substitution patterns. Aromatic protons from phenylmethyl groups resonate at δ 7.2–7.5 ppm .